molecular formula C17H17NO4 B4112085 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid

2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B4112085
M. Wt: 299.32 g/mol
InChI Key: BRSCYTVANKQJMP-UHFFFAOYSA-N
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Description

2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid is an organic compound with a complex structure, characterized by the presence of a benzoic acid core substituted with a methyl group and an amide linkage to a 3-methylphenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Amide Bond: The reaction between 2-methyl-3-aminobenzoic acid and 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. This step forms the amide linkage.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid: Similar structure but with a different position of the methyl group on the phenoxy ring.

    2-methyl-3-{[(3-chlorophenoxy)acetyl]amino}benzoic acid: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenoxy group can impart distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methyl-3-[[2-(3-methylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-5-3-6-13(9-11)22-10-16(19)18-15-8-4-7-14(12(15)2)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSCYTVANKQJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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